molecular formula C17H18N4O4 B2662500 1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 850236-42-9

1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2662500
CAS RN: 850236-42-9
M. Wt: 342.355
InChI Key: VTXLEDJPUPMQDW-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has highlighted the synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV, and antimicrobial activities. For instance, certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines, while others displayed moderate anti-HIV activity. Additionally, specific derivatives were identified as potent antimicrobials against bacterial strains such as P. aeruginosa, P. vulgaris, and S. aureus, with one compound being equipotent to ampicillin in its activity against P. vulgaris (Ashour et al., 2012).

Anti-Proliferative Agents

Another study focused on the synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, evaluating their anti-proliferative activity against human cancer cell lines. Certain derivatives showed strong activity against MCF-7 and A-549 cell lines, with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies complemented the experimental results, providing insights into the potential mechanism of action (Ramya Sucharitha et al., 2021).

Insights from Methylxanthines Studies

The study of anhydrous methylxanthines (caffeine, theobromine, and theophylline) through NMR-NQR double resonance and computational methods offered insights into their therapeutic potential and biological activity profiles. Differences in biological activity were elucidated based on the compounds' ability to form intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions. This research provides a foundation for understanding the interaction topology of related purine derivatives and their potential binding to biological targets (Latosinska et al., 2014).

Novel Synthesis Approaches

Furthermore, innovative synthesis methods for purine derivatives, including environmentally friendly approaches under catalyst- and solvent-free conditions, have been developed. These methods allow for the efficient production of compounds with potential biological activities, demonstrating the versatility and applicability of purine chemistry in drug development (Karami et al., 2015).

properties

IUPAC Name

2,4-dimethyl-7-[(4-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-4-6-11(7-5-10)24-9-12-8-21-13-14(18-16(21)25-12)19(2)17(23)20(3)15(13)22/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLEDJPUPMQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

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